molecular formula C24H22N4O2 B15106000 1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B15106000
M. Wt: 398.5 g/mol
InChI Key: OBCQMRCDACFHOW-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-N-[2-(pyridine-4-carbonylamino)ethyl]indole-2-carboxamide

InChI

InChI=1S/C24H22N4O2/c29-23(19-10-12-25-13-11-19)26-14-15-27-24(30)22-16-20-8-4-5-9-21(20)28(22)17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,29)(H,27,30)

InChI Key

OBCQMRCDACFHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCNC(=O)C4=CC=NC=C4

Origin of Product

United States

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